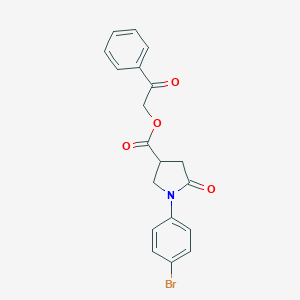![molecular formula C13H11BrNO3+ B271386 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium involves its ability to bind to specific targets, such as proteins and nucleic acids, and emit fluorescence when excited by light. This fluorescence can be used to detect changes in the target molecule, such as conformational changes or binding events.
Biochemical and Physiological Effects
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium has been shown to have minimal effects on biochemical and physiological processes at low concentrations. However, at high concentrations, it may interfere with cellular processes and cause toxicity. Therefore, careful consideration must be taken when using 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium in experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium in lab experiments include its high selectivity and sensitivity as a fluorescent probe, its ability to bind to a variety of targets, and its ease of use in imaging studies. However, limitations include its potential toxicity at high concentrations and the need for careful optimization of experimental conditions.
Zukünftige Richtungen
For research on 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium include the development of new synthesis methods to improve yield and purity, the exploration of new applications in imaging and sensing, and the use of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium in drug discovery and development. Additionally, the use of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium in combination with other probes and techniques may provide new insights into biological processes and disease mechanisms.
Synthesemethoden
The synthesis of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium involves the reaction of 3-bromopyridine with 3,4-dihydroxyphenylacetic acid in the presence of a coupling reagent. The resulting compound is then oxidized to form 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium. This method has been reported to have a high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium has been used as a fluorescent probe in various scientific research studies. It has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying protein-protein interactions, DNA binding, and RNA folding. 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium has also been used in imaging studies, such as fluorescence microscopy and flow cytometry, to visualize cells and tissues.
Eigenschaften
Produktname |
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium |
|---|---|
Molekularformel |
C13H11BrNO3+ |
Molekulargewicht |
309.13 g/mol |
IUPAC-Name |
2-(3-bromopyridin-1-ium-1-yl)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C13H10BrNO3/c14-10-2-1-5-15(7-10)8-13(18)9-3-4-11(16)12(17)6-9/h1-7H,8H2,(H-,16,17,18)/p+1 |
InChI-Schlüssel |
FSXDTIDVSHHSHK-UHFFFAOYSA-O |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)O)O)Br |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)


![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)